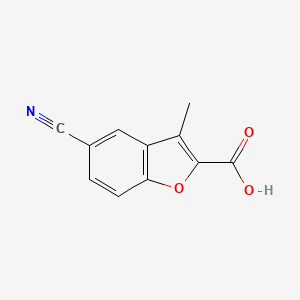![molecular formula C9H9N3O2 B8518437 Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B8518437.png)
Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate
Descripción general
Descripción
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the palladium-catalyzed Buchwald cross-coupling of 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenoneimine, followed by acidic hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .
Aplicaciones Científicas De Investigación
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act on kinases involved in signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
Imidazo[1,5-a]pyridines: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-10-6-3-4-7(9(13)14-2)12-8(6)11-5/h3-4H,1-2H3,(H,10,11,12) |
Clave InChI |
WCPBXFSDYCKAGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC(=N2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

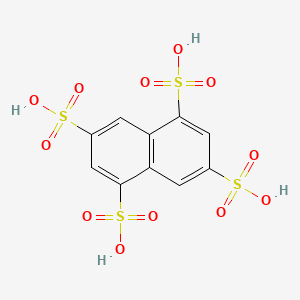
![1-[(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))methoxy]-2-nitrobenzene](/img/structure/B8518388.png)
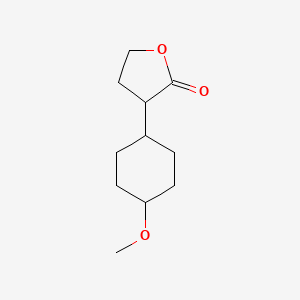

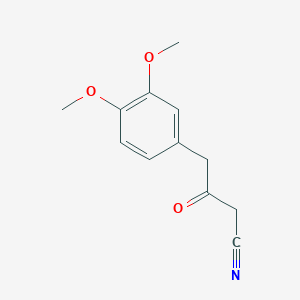
![Ethyl 6-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8518399.png)

![2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole](/img/structure/B8518405.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine](/img/structure/B8518413.png)
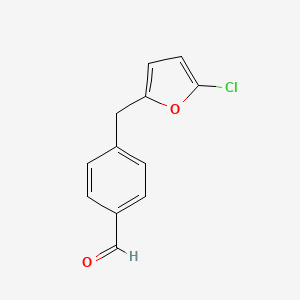
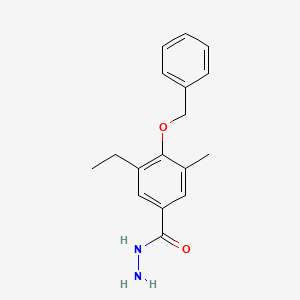
![Imidazo[1,5-a]pyrazine-3-propanoic acid,8-chloro-1-iodo-](/img/structure/B8518445.png)
